molecular formula C22H22N4O4S B14973470 1-({3-Methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane

1-({3-Methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane

Cat. No.: B14973470
M. Wt: 438.5 g/mol
InChI Key: JXCJCWWFHVSRDL-UHFFFAOYSA-N
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Description

1-({3-Methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane is a complex organic compound that features a unique combination of functional groups, including a benzofuran ring, an oxadiazole ring, and a sulfonyl azepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({3-Methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Benzofuran Ring: This step involves the cyclization of a suitable precursor to form the benzofuran core.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

    Attachment of the Pyridine Ring: The pyridine ring is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride.

    Formation of the Azepane Ring: The final step involves the formation of the azepane ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-({3-Methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and benzofuran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

1-({3-Methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, providing a versatile tool for synthetic chemists.

Mechanism of Action

The mechanism of action of 1-({3-Methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **1-({3-Methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)piperidine
  • **1-({3-Methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)morpholine

Uniqueness

1-({3-Methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H22N4O4S

Molecular Weight

438.5 g/mol

IUPAC Name

5-[5-(azepan-1-ylsulfonyl)-3-methyl-1-benzofuran-2-yl]-3-pyridin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C22H22N4O4S/c1-15-18-13-17(31(27,28)26-11-4-2-3-5-12-26)8-9-19(18)29-20(15)22-24-21(25-30-22)16-7-6-10-23-14-16/h6-10,13-14H,2-5,11-12H2,1H3

InChI Key

JXCJCWWFHVSRDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCCCCC3)C4=NC(=NO4)C5=CN=CC=C5

Origin of Product

United States

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